

Introduction to N-(1-phenylethyl)nicotinamide and the Significance of Chirality

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Compound of Interest

Compound Name: *N*-(1-phenylethyl)nicotinamide

Cat. No.: B270365

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N-(1-phenylethyl)nicotinamide is a chiral molecule belonging to the nicotinamide family. Nicotinamide, a form of vitamin B3, is a known inhibitor of PARP-1.[3] The introduction of a chiral 1-phenylethyl group creates a stereocenter, resulting in two enantiomers: (R)-**N-(1-phenylethyl)nicotinamide** and (S)-**N-(1-phenylethyl)nicotinamide**.

The three-dimensional arrangement of atoms in these enantiomers can lead to differential binding affinities for their biological targets. It is a common paradigm in pharmacology that one enantiomer (the eutomer) is significantly more active than the other (the distomer).[4] Therefore, the synthesis and evaluation of the individual enantiomers of **N-(1-phenylethyl)nicotinamide** are crucial steps in elucidating its therapeutic potential.

Synthesis and Chiral Separation of Enantiomers

The synthesis of enantiomerically pure **N-(1-phenylethyl)nicotinamide** can be achieved through stereoselective synthesis, starting from the corresponding chiral amine.

Enantioselective Synthesis

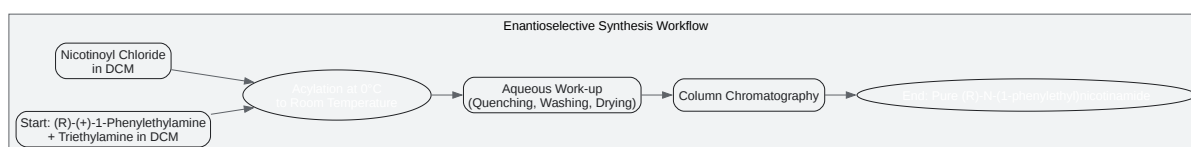
A reliable method for the synthesis of the individual enantiomers involves the acylation of commercially available (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine with nicotinoyl

chloride. This reaction proceeds with the retention of the stereocenter's configuration.

Experimental Protocol: Synthesis of (R)-N-(1-phenylethyl)nicotinamide

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-1-phenylethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath.
- **Acylation:** Add a solution of nicotinoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution over 30 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure (R)-N-(1-phenylethyl)nicotinamide.

The same procedure can be followed using (S)-(-)-1-phenylethylamine to obtain the (S)-enantiomer.



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Caption: Workflow for the enantioselective synthesis of (R)-**N-(1-phenylethyl)nicotinamide**.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment

Chiral HPLC is an indispensable tool for separating the enantiomers of **N-(1-phenylethyl)nicotinamide** and determining the enantiomeric excess (ee) of the synthesized products. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of chiral amides.

Proposed Chiral HPLC Method

Based on methods for similar compounds, the following conditions are proposed as a starting point for the separation of **N-(1-phenylethyl)nicotinamide** enantiomers.

Parameter	Recommended Condition
Column	Chiralpak® IA or equivalent amylose-based CSP
Mobile Phase	Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 260 nm
Injection Volume	10 µL
Sample Preparation	1 mg/mL in mobile phase

This method should be optimized to achieve baseline separation of the two enantiomers.

Comparative Analysis of Biological Activity: PARP-1 Inhibition

The primary hypothesized mechanism of action for **N-(1-phenylethyl)nicotinamide** is the inhibition of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair.[1][2] In the context of cancer therapy, inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), resulting in synthetic lethality.[1]

Given the chiral nature of **N-(1-phenylethyl)nicotinamide**, it is highly probable that the (R)- and (S)-enantiomers will exhibit different potencies as PARP-1 inhibitors. The chiral phenylethyl group will interact with the amino acid residues in the active site of PARP-1, and the stereochemistry will dictate the goodness of fit and the strength of the binding interactions.

Hypothetical Comparative PARP-1 Inhibitory Activity

While direct experimental data is not yet available, a hypothetical comparison based on the principles of stereoselectivity is presented below. It is anticipated that one enantiomer will have a significantly lower IC50 value than the other.

Compound	Hypothesized PARP-1 IC50 (nM)
(R)-N-(1-phenylethyl)nicotinamide	e.g., 50
(S)-N-(1-phenylethyl)nicotinamide	e.g., >1000
Nicotinamide (Reference)	~50,000

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)

A robust and sensitive method to determine the PARP-1 inhibitory activity of the enantiomers is a fluorometric assay that measures the consumption of the PARP-1 substrate, NAD+.[5][6][7]

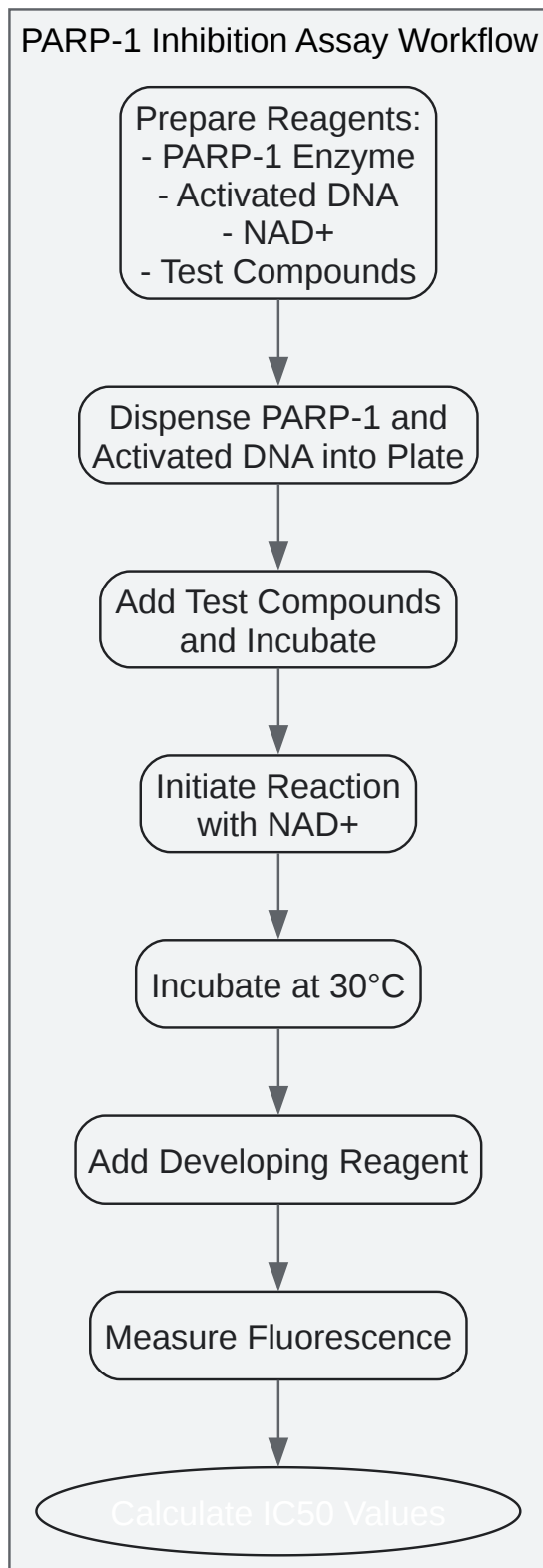
Materials:

- Recombinant human PARP-1 enzyme
- Activated DNA (e.g., sonicated calf thymus DNA)
- NAD⁺
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 μM DTT)
- Fluorescent developing reagent
- Test compounds ((R)- and (S)-**N-(1-phenylethyl)nicotinamide**) and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control
- 384-well black plates

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds and controls in the assay buffer.
- **Reaction Mixture:** In each well of the 384-well plate, add the PARP-1 enzyme and activated DNA.
- **Inhibitor Addition:** Add the test compounds or controls to the respective wells and incubate for 15 minutes at room temperature.
- **Reaction Initiation:** Initiate the reaction by adding NAD⁺ to all wells.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Signal Development:** Stop the reaction and develop the fluorescent signal by adding the developing reagent according to the manufacturer's instructions. This reagent will react with the remaining NAD⁺ to produce a fluorescent product.
- **Measurement:** Read the fluorescence intensity using a plate reader (e.g., excitation at 372 nm and emission at 444 nm).

- Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.



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Caption: Workflow for the in vitro PARP-1 inhibition assay.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the enantiomers of **N-(1-phenylethyl)nicotinamide** are also expected to differ.

Stereoselectivity in drug metabolism is a well-documented phenomenon, with cytochrome P450 enzymes often showing a preference for one enantiomer over the other.

Hypothetical Comparative Pharmacokinetic Parameters

Parameter	(R)-Enantiomer	(S)-Enantiomer	Rationale for Potential Differences
Oral Bioavailability (%)	Higher	Lower	One enantiomer may be more resistant to first-pass metabolism.
Plasma Half-life ($t_{1/2}$, hours)	Longer	Shorter	Differential rates of metabolic clearance.
Volume of Distribution (V_d , L/kg)	Similar	Similar	May be less affected by stereochemistry unless plasma protein binding is stereoselective.
Clearance (CL, L/h/kg)	Lower	Higher	Enantioselective metabolism by hepatic enzymes.

Disclaimer: These are hypothetical values and trends. In vivo studies are required for determination.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of **N-(1-phenylethyl)nicotinamide** and its enantiomers. While direct experimental data comparing the enantiomers is currently lacking, the principles of stereochemistry in drug design and data from related compounds strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct biological and pharmacokinetic profiles.

The provided protocols for enantioselective synthesis, chiral HPLC separation, and in vitro PARP-1 inhibition assays offer a clear path for researchers to undertake a thorough investigation of these compounds. The key next steps in the evaluation of **N-(1-phenylethyl)nicotinamide** should be:

- **Synthesis and Chiral Resolution:** The synthesis and purification of the individual (R)- and (S)-enantiomers to a high degree of enantiomeric purity.
- **In Vitro Biological Evaluation:** A direct comparative study of the enantiomers' inhibitory activity against PARP-1 and a panel of other relevant biological targets.
- **In Vitro ADME and In Vivo Pharmacokinetic Studies:** A comparative assessment of the metabolic stability and pharmacokinetic profiles of the enantiomers.
- **In Vivo Efficacy Studies:** Evaluation of the more potent enantiomer in relevant animal models of disease.

By systematically addressing these research questions, the full therapeutic potential of **N-(1-phenylethyl)nicotinamide** can be elucidated, potentially leading to the development of a novel and effective therapeutic agent.

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